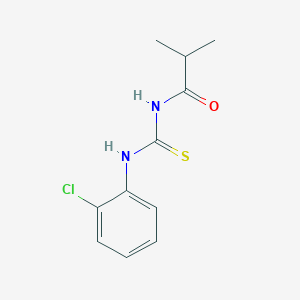

1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA is a thiourea derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a chlorophenyl group and a methylpropanoyl group attached to a thiourea backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA typically involves the reaction of 2-chlorophenyl isothiocyanate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Thiourea derivatives, including 1-(2-Chlorophenyl)-3-(2-Methylpropanoil)thiourea, have been investigated for their anticancer activities. Research has demonstrated that thioureas can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. For instance, studies have shown that certain thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Urease Inhibition

One of the prominent applications of thiourea derivatives is their role as urease inhibitors. Urease is an enzyme linked to several pathological conditions, including kidney stones and gastric infections. The compound has been synthesized and evaluated for its urease inhibitory activity, demonstrating promising results compared to standard urease inhibitors . The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance urease inhibition efficacy.

Antimicrobial Activity

Thiourea derivatives have also shown significant antibacterial and antifungal activities. For example, studies have reported that 1-(2-Chlorophenyl)-3-(2-Methylpropanoil)thiourea exhibits potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values have been found to be comparable to those of conventional antibiotics .

Organocatalysis

Thioureas are recognized for their role as organocatalysts in various organic reactions. They facilitate reactions such as Michael additions and aldol condensations, providing an environmentally friendly alternative to traditional catalytic methods . The unique structural features of thioureas allow them to stabilize transition states effectively, enhancing reaction rates.

Material Science Applications

In materials science, thiourea derivatives are utilized for their properties as flame retardants and thermal stabilizers. The incorporation of thioureas into polymer matrices improves fire resistance and thermal stability, making them valuable in the development of advanced materials .

Table 1: Biological Activities of 1-(2-Chlorophenyl)-3-(2-Methylpropanoil)Thiourea

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 225 µM | |

| Urease Inhibition | Canavalia ensiformis | IC50 = 12 µM | |

| Antibacterial | E. coli | MIC = 40-50 µg/mL |

Table 2: Organocatalytic Reactions Using Thioureas

Mecanismo De Acción

The mechanism of action of 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

- 1-(2-chlorophenyl)-2-(ethylamino)-2-methyl-1-propanone hydrochloride

- Phenylboronic pinacol esters

Comparison: 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA is unique due to its specific combination of a chlorophenyl group and a methylpropanoyl group attached to a thiourea backbone

Actividad Biológica

1-(2-Chlorophenyl)-3-(2-methylpropanoil)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiourea derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibiting activities.

- IUPAC Name : 1-(2-Chlorophenyl)-3-(2-methylpropanoil)thiourea

- CAS Number : 380207-91-0

- Molecular Formula : C11H14ClN2OS

- Molecular Weight : 256.76 g/mol

The biological activity of thiourea derivatives often involves their interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenyl group may enhance binding affinity to biological targets, while the thiourea moiety can participate in various biochemical interactions.

Anticancer Activity

Research indicates that thiourea derivatives can exhibit significant anticancer properties. For instance, studies have shown that some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which is indicative of cell damage.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 1-(2-Chlorophenyl)-3-(2-Methylpropanoil)Thiourea | TBD | Induces apoptosis in cancer cells |

| 4-Nitrobenzoyl-3-allylthiourea | 225 | Inhibits MCF-7 breast cancer cell growth |

In a study involving MCF-7 breast cancer cells, treatment with a related thiourea derivative resulted in a significant increase in LDH levels, suggesting cytotoxic effects .

Antimicrobial Activity

Thiourea derivatives also demonstrate antimicrobial properties. They have been evaluated against various bacterial strains, showing effectiveness in inhibiting microbial growth. The mechanism often involves interference with microbial metabolic pathways or structural integrity.

Enzyme Inhibition

Thiourea compounds are known to act as inhibitors for several enzymes, including urease and cholinesterases. For example, the compound demonstrated enzyme inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases.

| Enzyme | Inhibition IC50 (µg/mL) |

|---|---|

| AChE | 50 |

| BChE | 60 |

Study on Anticancer Efficacy

A recent study evaluated the efficacy of 1-(2-Chlorophenyl)-3-(2-Methylpropanoil)Thiourea against various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent with reduced side effects.

Study on Antimicrobial Properties

Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHYLIJMHBPXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(=S)NC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.